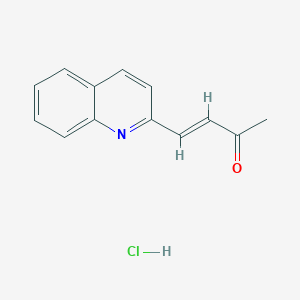![molecular formula C18H24N4O2 B6123928 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6123928.png)
2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone, also known as PMP-22, is a small molecule drug that has gained significant attention in scientific research due to its potential therapeutic applications. In
Mecanismo De Acción
2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone exerts its effects by inhibiting the activity of various enzymes and signaling pathways. It has been shown to inhibit the activity of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), both of which are involved in cell growth and proliferation. 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone also inhibits the activity of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are involved in angiogenesis.
Biochemical and Physiological Effects:
2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit angiogenesis. 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone has also been shown to have neuroprotective effects, protecting neurons from damage and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone is its specificity and potency. It has been shown to have a high affinity for its target enzymes and signaling pathways, making it an effective tool for studying their function. However, one limitation of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone is its low solubility, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone. One area of interest is its potential use in combination therapies for cancer and autoimmune diseases. Another area of interest is its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to better understand the mechanism of action of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone and its effects on various signaling pathways and enzymes.
Métodos De Síntesis
The synthesis of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone involves a multistep process that starts with the reaction of 2-chloro-4-(2-methoxyphenyl)-6-propylpyrimidine with piperazine in the presence of a base. This results in the formation of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone, which is then purified using column chromatography. The yield of the final product is typically around 50%.
Aplicaciones Científicas De Investigación
2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic effects. In particular, 2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone has been investigated for its potential use in treating cancer, autoimmune diseases, and neurological disorders.
Propiedades
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-3-6-14-13-17(23)20-18(19-14)22-11-9-21(10-12-22)15-7-4-5-8-16(15)24-2/h4-5,7-8,13H,3,6,9-12H2,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTSYJYOPUZSSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(3,4-dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(1,2-dihydro-5-acenaphthylenyl)acetamide](/img/structure/B6123849.png)
![2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6123858.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B6123859.png)
![3-{2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxoethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B6123864.png)
![(1R*,5S*)-6-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-6-azabicyclo[3.2.1]octane](/img/structure/B6123872.png)
![N-(2,5-dimethylphenyl)-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6123880.png)
![2-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B6123882.png)
![3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B6123895.png)
![N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B6123904.png)
![1-acetyl-4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-1,4-diazepane](/img/structure/B6123912.png)


![7-(2,3-dimethoxybenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6123944.png)
![4-bromo-N-[2-(2-cyclopentylidenehydrazino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B6123948.png)